molecular formula C16H25N3O2 B1273093 N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide CAS No. 287927-90-6

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide

Número de catálogo: B1273093
Número CAS: 287927-90-6
Peso molecular: 291.39 g/mol
Clave InChI: QGCYNFUSJJMMCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Overview and Significance

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide exhibits a complex molecular architecture that integrates multiple functional groups within a single framework. The compound features a central phenyl ring bearing both an amino group at the 2-position and a bulky tert-butyl substituent at the 4-position, connected through an amide linkage to a morpholinoacetyl group. This structural arrangement creates a molecule with distinct spatial regions that can engage in diverse intermolecular interactions. The presence of the tert-butyl group contributes significantly to the compound's steric profile and lipophilic character, while the morpholine ring provides a polar heterocyclic component capable of hydrogen bonding interactions.

The three-dimensional conformation of this molecule reveals important spatial relationships between its constituent parts. The morpholine ring adopts a chair conformation, typical of six-membered saturated heterocycles containing oxygen. The acetamide linker provides flexibility between the morpholine and phenyl components, allowing for conformational adaptability that may be crucial for biological activity. The amino group on the phenyl ring can participate in both intramolecular and intermolecular hydrogen bonding, potentially influencing the compound's crystal packing and solution behavior.

Research into morpholine-containing compounds has demonstrated their significant therapeutic potential across multiple disease areas. The morpholine moiety has emerged as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds targeting central nervous system disorders, cancer, and other pathological conditions. The integration of morpholine with acetamide and substituted aniline components creates a molecular framework that combines the favorable pharmacological properties of each structural element.

Historical Context of Morpholine-Acetamide Derivatives

The development of morpholine-acetamide derivatives represents an important chapter in the evolution of heterocyclic medicinal chemistry. Morpholine was first discovered and characterized in the early 20th century, but its therapeutic potential remained largely unexplored until systematic structure-activity relationship studies began to reveal the remarkable biological properties of morpholine-containing compounds. The incorporation of morpholine into acetamide frameworks emerged as researchers sought to optimize the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Early investigations into morpholine derivatives focused primarily on their utility as industrial chemicals and synthetic intermediates. However, the recognition of morpholine's unique physicochemical properties, including its ability to function as both a hydrogen bond donor and acceptor, led to increased interest in its pharmaceutical applications. The morpholine ring's piperazine-like structure, but with an oxygen atom replacing one nitrogen, provides distinct electronic and steric characteristics that can be exploited for drug design purposes.

The acetamide linkage in these compounds serves multiple functional roles beyond simple connectivity. Acetamide groups are known to enhance solubility, provide metabolic stability, and offer sites for hydrogen bonding interactions with biological targets. The combination of morpholine and acetamide functionalities creates a versatile pharmacophore that has been successfully employed in the development of compounds targeting acetylcholinesterase, monoamine oxidase, and various other enzymatic systems.

Recent synthetic methodologies have enabled the efficient preparation of diverse morpholine-acetamide derivatives with varying substitution patterns. These advances have facilitated systematic exploration of structure-activity relationships, leading to the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The development of this compound represents part of this broader effort to expand the chemical space of morpholine-containing therapeutics.

Chemical Classification and Nomenclature

This compound belongs to several overlapping chemical classifications that reflect its complex structural composition. As a primary classification, the compound is categorized as an acetamide derivative, specifically falling under the broader class of carboxamides. The presence of the morpholine ring places it within the category of morpholine derivatives, while the substituted aniline component classifies it as an aromatic amine derivative.

From a functional group perspective, the compound contains multiple chemically reactive sites that define its classification. The primary amino group on the phenyl ring identifies it as a primary aromatic amine, while the tertiary amino nitrogen within the morpholine ring contributes to its classification as a heterocyclic amine. The amide functionality connecting the morpholine and phenyl components represents a key structural feature that influences both the compound's chemical stability and biological activity.

The compound's classification extends to its pharmacological potential, where it can be considered part of the broader category of potential central nervous system active compounds. Research has demonstrated that morpholine-containing acetamides often exhibit activity against targets relevant to neurological disorders, including acetylcholinesterase and monoamine oxidase. This pharmacological classification is supported by structure-activity relationship studies that have identified key structural features necessary for biological activity in this compound class.

Within the chemical literature, compounds of this type are often referred to as morpholinoacetamides or morpholine-based amides. The specific substitution pattern on the aniline ring, particularly the presence of both amino and tert-butyl groups, creates a unique subcategory within this broader classification. The combination of electron-donating amino and electron-releasing tert-butyl substituents on the aromatic ring creates distinct electronic properties that differentiate this compound from simpler morpholinoacetamide derivatives.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide, which systematically describes the complete molecular structure according to established naming conventions. This nomenclature begins with the morpholinoacetamide portion as the parent structure, with the substituted aniline component designated as the N-substituent. The morpholin-4-yl designation specifically indicates that the morpholine ring is connected through its nitrogen atom at the 4-position.

Alternative systematic names for this compound include N-[2-Amino-4-(tert-butyl)phenyl]-2-(morpholin-4-yl)acetamide and N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide. These variations in nomenclature reflect different approaches to systematically describing the same molecular structure, with some versions emphasizing the acetamide functionality while others highlight the morpholine component. The use of square brackets versus parentheses in these names follows different conventions for indicating substituent groups.

Several abbreviated or trade designations have been associated with this compound in chemical databases and supplier catalogs. These include alphanumeric codes such as compound identifiers used by various chemical suppliers and research institutions. However, the International Union of Pure and Applied Chemistry name remains the preferred systematic designation for scientific literature and regulatory documentation.

The compound's chemical structure can also be described using simplified molecular-input line-entry system notation: CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N. This notation provides a compact, machine-readable representation of the molecular structure that is widely used in chemical databases and computational chemistry applications. The International Chemical Identifier and International Chemical Identifier Key provide additional standardized representations that facilitate database searching and structure verification.

Registration and Identification Numbers

This compound is assigned the Chemical Abstracts Service registry number 287927-90-6, which serves as its primary identification number in chemical databases and regulatory systems. This nine-digit number provides a unique identifier that distinguishes this specific compound from all other chemical substances registered in the Chemical Abstracts Service database. The Chemical Abstracts Service number enables precise identification and tracking of the compound across various scientific and commercial applications.

The compound is cataloged in the PubChem database under Compound Identification Number 2781919, providing access to comprehensive chemical and biological data. This PubChem entry contains detailed information about the compound's structure, properties, and any available biological activity data. The PubChem database serves as a valuable resource for researchers seeking information about this compound's chemical and pharmacological properties.

Identification Parameter Value Source
Chemical Abstracts Service Number 287927-90-6
PubChem Compound Identification Number 2781919
Molecular Data Limited Number MFCD02089930
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
International Chemical Identifier Key QGCYNFUSJJMMCL-UHFFFAOYSA-N

The Molecular Data Limited number MFCD02089930 provides another standardized identifier used in chemical inventory systems and research databases. This identifier is particularly important for chemical suppliers and research institutions that maintain comprehensive databases of available compounds. The Molecular Data Limited system provides a hierarchical organization of chemical compounds that facilitates systematic cataloging and retrieval.

Additional identification numbers may be assigned by individual chemical suppliers, research institutions, or regulatory agencies as this compound enters commercial or research use. These secondary identifiers often reflect specific catalog systems or internal tracking mechanisms used by organizations handling the compound. However, the Chemical Abstracts Service number remains the universally recognized primary identifier for this specific chemical entity.

Propiedades

IUPAC Name

N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCYNFUSJJMMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381892
Record name N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287927-90-6
Record name N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-tert-butylphenol and morpholine.

    Acylation Reaction: The 2-amino-4-tert-butylphenol undergoes an acylation reaction with chloroacetyl chloride to form 2-(chloroacetylamino)-4-tert-butylphenol.

    Nucleophilic Substitution: The intermediate product then reacts with morpholine in a nucleophilic substitution reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amine derivatives with reduced functional groups.

    Substitution Products: Substituted amides with new functional groups.

Aplicaciones Científicas De Investigación

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

  • Biological Activity : Research indicates that N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide may interact with various biomolecules, potentially modulating biological pathways related to inflammation and pain management.

Medicine

  • Therapeutic Properties : Investigations have revealed its potential anti-inflammatory and analgesic effects, making it a candidate for treating conditions characterized by chronic inflammation.

Anti-inflammatory Effects

Research shows that this compound can modulate pro-inflammatory cytokines, which are critical in inflammatory diseases. This modulation could lead to therapeutic benefits in conditions such as arthritis or other chronic inflammatory disorders.

In Vitro Studies

A notable study examined the cytotoxic effects of related compounds on cancer cell lines. These compounds exhibited dual inhibition mechanisms targeting BRD4 and CK2 kinases, suggesting that this compound may have similar properties due to its structural analogies .

In Vivo Evaluations

Animal model studies demonstrated that administration of similar compounds resulted in significant tumor reduction without noticeable toxicity, indicating a favorable therapeutic index for potential drug development .

Mecanismo De Acción

The mechanism of action of N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound shares core motifs with several analogs, but key differences in substituents and connectivity influence its properties:

Compound Name Key Structural Differences Functional Groups Molecular Weight (g/mol) Synthesis Yield (%)
N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide 2-Amino-4-tert-butylphenyl group; direct acetamide linkage Amide, amine, morpholine Not provided Not available
N-(4-(3-Cyclohexylureido)phenylthiazol-2-yl)-2-morpholinoacetamide (Compound 5, ) Thiazole ring; cyclohexylureido substituent Urea, amide, morpholine, thiazole Not provided 64.8
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () 2-Chlorophenyl-thiazole core Amide, morpholine, chlorophenyl ~337.8 (C₁₄H₁₄ClN₃O₂S) Not available
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide () Phenoxy linker; 4-tert-butylphenoxy group Amide, ether, tert-butyl, methyl 312.41 Not available
Retigabine () Ethyl carbamate; 4-fluorobenzylamino group Carbamate, fluoroaromatic, amine 303.33 Not available
Key Observations:
  • Morpholine vs. Thiazole Cores : Compounds with thiazole rings (e.g., ) may exhibit altered binding affinities due to the sulfur atom’s electronic effects, whereas morpholine-containing analogs prioritize solubility and metabolic stability.
  • Substituent Effects: The tert-butyl group in the target compound and enhances lipophilicity compared to chlorophenyl () or cyclohexylureido () groups. However, the phenoxy linker in introduces conformational flexibility absent in the target compound.
  • Synthetic Complexity: Compound 5 () achieves a moderate yield (64.8%) via isocyanate coupling, while morpholinone derivatives () require multi-step routes with reductive amination and alkylation, suggesting higher synthetic challenges.

Physicochemical and Pharmacological Implications

  • Enzyme Interactions : Evidence from tert-butyl-containing antioxidants (e.g., BHA in ) suggests that bulky substituents may enhance interactions with detoxifying enzymes like glutathione S-transferases or epoxide hydratases. This could imply similar metabolic advantages for the target compound.
  • Thermal Stability : Compound 5 () has a melting point of 206.8–208.0°C, indicating high crystallinity, which may correlate with stability. Data for the target compound are lacking.

Actividad Biológica

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.33 g/mol
  • IUPAC Name : this compound

This compound features a morpholino group, which is known for enhancing solubility and bioavailability, alongside an amino group that may contribute to its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Target Interactions : The compound interacts with various enzymes and receptors, potentially modulating biochemical pathways related to inflammation and pain management.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases, which are crucial in cancer cell signaling pathways . This inhibition could lead to reduced proliferation of cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Proliferation Inhibition : In vitro experiments indicate that this compound can inhibit the proliferation of certain cancer cell lines. For instance, compounds structurally similar to it have shown significant inhibition rates against breast cancer cell lines, leading to apoptosis and autophagy-associated cell death .
Cell LineInhibition Rate (%)Mechanism of Action
MDA-MB-23144Induction of apoptosis
MDA-MB-46840Autophagy-associated cell death

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that it may modulate the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects through dual inhibition mechanisms targeting BRD4 and CK2 kinases . These findings suggest a promising avenue for developing multitargeted cancer therapies.
  • In Vivo Evaluations : Animal model studies have shown that administration of related compounds resulted in significant tumor reduction without noticeable toxicity, indicating a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide, and how are intermediates validated?

  • Methodological Answer : The compound is synthesized via multi-step routes involving alkylation, lactonization, and amide coupling. For example, tert-butyl bromoacetate is used to alkylate amino-alcohol precursors, followed by cyclization (lactonization) with pTsOH catalysis to form the morpholinone core . Intermediate validation includes LC-MS for molecular weight confirmation and NMR to verify substituent positions. Reductive amination with aldehydes/ketones introduces N-alkyl groups, monitored by TLC and purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds) and confirms stereochemistry .
  • NMR (1H/13C) : Identifies tert-butyl protons (δ ~1.3 ppm) and morpholine ring protons (δ ~3.6–4.0 ppm) .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, slowing electrophilic substitution at the 4-position. The morpholine ring’s electron-rich oxygen facilitates hydrogen bonding with enzymes, critical in inhibitor design. Amide linkages are prone to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers optimize low yields in reductive amination steps during synthesis?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:

  • Catalyst screening : Use NaBH(OAc)₃ instead of NaBH₄ for milder conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve amine-aldehyde reactivity .
  • Stoichiometric control : Limit aldehyde equivalents to 1.2–1.5x to minimize byproducts .

Q. How do substituents on the morpholine ring affect bioactivity, and how is this analyzed?

  • Methodological Answer : Substituents like cycloalkyl or aryl groups alter lipophilicity and target binding. For example:

  • N-Cyclohexyl derivatives : Increase logP by ~0.8 units, enhancing blood-brain barrier penetration .
  • SAR studies : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., AChE/MAO dual inhibitors) . Contradictions in activity data may arise from crystallographic vs. solution-state conformations, resolved via molecular dynamics simulations .

Q. What strategies address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigation includes:

  • Explicit solvent models : Use MD simulations with explicit water molecules to refine docking poses .
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., kinases) to identify unmodeled binding pockets .

Q. How are stability issues in aqueous solutions managed during in vitro assays?

  • Methodological Answer : The compound’s morpholine and amide groups are hydrolytically labile. Stabilization methods:

  • Buffer selection : Use phosphate buffers (pH 6.5–7.5) to minimize hydrolysis .
  • Lyophilization : Store as lyophilized powder and reconstitute in DMSO immediately before assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.